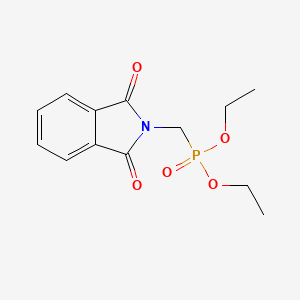

Diethyl (phthalimidomethyl)phosphonate

Description

Significance within Organophosphorus Chemistry

The significance of Diethyl (phthalimidomethyl)phosphonate in organophosphorus chemistry stems primarily from its role as a versatile reagent for carbon-carbon bond formation. nbinno.com It is particularly prominent as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for synthesizing alkenes with high efficiency. nbinno.comnbinno.com In this reaction, the compound's phosphonate (B1237965) ester is deprotonated by a base to form a stabilized carbanion, which then reacts with aldehydes or ketones to yield alkenes. nbinno.comnbinno.com These alkene products are crucial intermediates in the synthesis of numerous complex organic molecules, including natural products and pharmaceuticals. nbinno.comsmolecule.com

The presence of the phthalimidomethyl group gives the compound specific reactivity and stability. This functional group effectively protects a primary amine, analogous to its role in the Gabriel synthesis, allowing for the introduction of an aminomethylphosphonate (B1262766) moiety into various molecular scaffolds. masterorganicchemistry.comunacademy.com The ability to introduce a phosphorus atom into organic molecules is another key aspect of its utility, making it indispensable for creating bioactive compounds and functional materials. chemimpex.com Beyond the HWE reaction, this compound can participate in other chemical transformations, including nucleophilic substitution, hydrolysis, oxidation, and reduction, further broadening its synthetic applications.

Overview of Research Trajectories for this compound

Research involving this compound has followed several key trajectories, highlighting its broad applicability in different scientific fields.

Medicinal Chemistry and Drug Discovery : A major focus of research has been on the synthesis of novel bioactive molecules. nbinno.com Derivatives of the compound have been actively investigated for their therapeutic potential. nbinno.com Notably, it is used in the preparation of macrocyclic phosphorous acid analogs that act as inhibitors of viral proteases, such as the Hepatitis C virus (HCV) NS3 protease. nbinno.comnbinno.com This makes the compound a valuable scaffold in the design of new antiviral drugs. nbinno.com Its application also extends to the development of drugs targeting neurological disorders. chemimpex.com

Materials Science : Researchers are exploring the integration of this compound into polymers and coatings to enhance their physical and chemical properties. nbinno.comchemimpex.com Its unique structure can improve thermal stability, flame retardancy, and resistance to degradation in various materials. nbinno.comchemimpex.com Another innovative application is in the synthesis of dendrimer-based, pH-responsive MRI contrast agents, which have potential uses in advanced medical imaging for diagnostics. smolecule.com

Agrochemicals and Analytical Chemistry : The compound serves as a key intermediate in the formulation of agricultural chemicals, including pesticides and herbicides, contributing to crop protection solutions. chemimpex.com In analytical chemistry, it can function as a reagent to aid in the detection and quantification of specific compounds within complex mixtures, which is vital for industrial quality control. chemimpex.com

These diverse research avenues underscore the compound's role as a linchpin for innovation across chemical science, from the development of life-saving therapeutics to the creation of advanced functional materials. nbinno.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(diethoxyphosphorylmethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16NO5P/c1-3-18-20(17,19-4-2)9-14-12(15)10-7-5-6-8-11(10)13(14)16/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZMHUAHKBHJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CN1C(=O)C2=CC=CC=C2C1=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365641 | |

| Record name | Diethyl (phthalimidomethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33512-26-4 | |

| Record name | Diethyl (phthalimidomethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl [(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Diethyl Phthalimidomethyl Phosphonate and Its Derivatives

Established Synthetic Pathways to Diethyl (phthalimidomethyl)phosphonate

The formation of the robust carbon-phosphorus bond is central to the synthesis of phosphonates. The Michaelis-Arbuzov reaction stands out as the most prevalent and efficient method for this transformation. nih.govwikipedia.org

Michaelis–Arbuzov Reaction Approaches

Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, the Michaelis-Arbuzov reaction is a cornerstone in phosphorus chemistry. wikipedia.org The reaction facilitates the creation of a P-C bond through the reaction of a trialkyl phosphite (B83602) with an alkyl halide. organic-chemistry.org The general mechanism is initiated by the nucleophilic attack of the trivalent phosphorus atom of the phosphite on the electrophilic carbon of the alkyl halide. This SN2 attack results in the formation of a trialkoxyphosphonium salt intermediate. In the subsequent step, the displaced halide anion attacks one of the alkoxy carbons of the phosphonium (B103445) salt, leading to the formation of the thermodynamically stable pentavalent phosphonate (B1237965) and a new alkyl halide. wikipedia.orgorganic-chemistry.org

The synthesis of this compound via this pathway typically employs triethyl phosphite and an N-(halomethyl)phthalimide, as detailed in the following section. The reaction conditions often require heating to facilitate the dealkylation of the phosphonium intermediate. wikipedia.org

Alternative Synthetic Routes from Precursors (e.g., N-Bromomethylphthalimide)

The primary and most direct synthesis of this compound is a specific application of the Michaelis-Arbuzov reaction using N-Bromomethylphthalimide as the key precursor. In this procedure, N-Bromomethylphthalimide is reacted with a slight excess of triethyl phosphite. The reaction mixture is typically heated, leading to the formation of the desired phosphonate and ethyl bromide as a byproduct. The volatile ethyl bromide is often removed by distillation to drive the reaction to completion. This method is highly effective for producing various diethyl ω-phthalimidoalkylphosphonates.

Derivatization Strategies Utilizing this compound as a Precursor

The structure of this compound makes it an excellent starting material for the synthesis of more complex, high-value molecules, particularly those with biological relevance such as peptide analogs.

Preparation of Phosphonomonochloridate Intermediates

A key strategy for derivatizing diethyl phosphonates is their conversion into highly reactive phosphonochloridate intermediates. encyclopedia.pub This transformation is a crucial step for creating phosphonamidate bonds found in many peptide analogs. Various chlorinating agents can be employed for this purpose, including phosphorus pentachloride (PCl₅), oxalyl chloride, and thionyl chloride. encyclopedia.pubresearchgate.net

For instance, a procedure analogous to the synthesis of this compound involves treating the corresponding diisopropyl N-phthalylaminomethylphosphonate with phosphorus pentachloride. encyclopedia.pubnih.gov This reaction effectively replaces one of the alkoxy groups with a chlorine atom, yielding the reactive isopropyl N-phthalylaminomethylphosphonochloridate. encyclopedia.pubnih.gov Another modern approach involves the chemoselective activation of diethyl phosphonates with triflic anhydride (B1165640), which can then be converted to the monochlorophosphonyl derivative under mild conditions. nih.govresearchgate.net These intermediates are not typically isolated but are generated in situ for immediate reaction with nucleophiles like amino acid esters. nih.gov

Synthesis of Phosphonate-Containing Peptide Analogs

Phosphonate peptide analogs are of significant interest as they can act as enzyme inhibitors by mimicking the tetrahedral transition state of peptide bond hydrolysis. nih.gov The phthalimido group in this compound serves as a convenient protecting group for the nitrogen atom, analogous to a protected glycine (B1666218) residue.

The synthesis of phosphonopeptides is efficiently achieved using the phosphonochloridate intermediates described previously. In a typical reaction, the in situ generated N-phthalylaminomethylphosphonochloridate is treated with an amino acid ester, such as ethyl glycinate, in the presence of a base like triethylamine. encyclopedia.pubnih.gov This results in the formation of a stable P-N (phosphonamidate) bond, linking the phosphonate moiety to the amino acid. nih.gov This methodology was used in the first chemical synthesis of an α-phosphonopeptide. encyclopedia.pub The resulting dipeptide analog can be further elongated or the phthaloyl group can be removed (e.g., via hydrazinolysis) to reveal the terminal amine for further coupling reactions.

Ether Phosphonate Synthesis via Trichloroacetimidate (B1259523) and Acetate (B1210297) Coupling Methods

Advanced methodologies for the functionalization of phosphonates include the synthesis of α-alkoxy or ether phosphonates. The trichloroacetimidate and acetate coupling methods are powerful techniques for forming C-O bonds under mild conditions. nih.gov This strategy is particularly useful for creating α-substituted phosphonates from α-hydroxyphosphonate precursors. nih.govnih.gov

The general process involves two key stages. First, an α-hydroxyphosphonate is reacted with trichloroacetonitrile (B146778) (for the trichloroacetimidate method) or acetic anhydride (for the acetate method) to convert the hydroxyl group into a better leaving group. researchgate.net In the second stage, this activated intermediate is treated with an alcohol (an O-nucleophile) in the presence of a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.govnih.gov This promotes an SN1-type reaction, where the leaving group departs to form a stabilized carbocation, which is then trapped by the alcohol to yield the desired ether phosphonate. researchgate.net

While this method starts from α-hydroxy phosphonates, it represents a potential derivatization pathway for this compound. Application of this methodology would necessitate a prior transformation of the phthalimidomethyl group to a hydroxymethyl group, which could then be functionalized to build a diverse library of ether phosphonate derivatives.

Electrochemical Approaches to Organophosphorus Compounds Derived from Phosphonates

Electrochemical synthesis is emerging as a valuable and environmentally conscious methodology for the preparation of organophosphorus compounds. beilstein-journals.org This approach utilizes electricity to facilitate oxidation and reduction processes, thereby circumventing the need for conventional, and often harsh, chemical oxidants or reducing agents. beilstein-journals.org The selectivity of these reactions can be finely controlled by adjusting the applied voltage or current. beilstein-journals.org This technique has been successfully applied to form various types of bonds, including phosphorus-carbon (P-C), phosphorus-nitrogen (P-N), and phosphorus-oxygen (P-O). beilstein-journals.org

The core of electrochemical synthesis involves the exchange of electrons at an electrode's surface. beilstein-journals.org A variety of electrode materials have been employed, with graphite, platinum, and nickel being used extensively in the synthesis of organophosphorus compounds. beilstein-journals.org Specifically for C-P bond formation, which is fundamental to creating derivatives from phosphonates, electrochemical methods offer a direct and efficient route. The process can be conceptualized as the generation of reactive phosphorus or carbon species at an electrode, which then couple to form the desired C-P bond.

Research in this area has demonstrated the versatility of electrosynthesis. For instance, the electrochemical reaction of certain organic compounds with phosphine (B1218219) oxides has been shown to yield phenanthridine-based diarylphosphine oxides with the assistance of a manganese catalytic system. beilstein-journals.org While direct electrochemical derivatization of this compound is not extensively documented, the established principles of electrochemical C-P bond formation suggest potential pathways. These could involve the generation of a radical or anionic species from the phosphonate precursor, which could then react with a suitable carbon-based electrophile. The phthalimido group's electrochemical properties could also influence the reaction pathways, potentially participating in or directing the electrochemical transformations.

The table below summarizes key aspects of electrochemical methods applicable to the synthesis of organophosphorus compounds.

| Electrode Material | Bond Formation Type | Reaction Characteristics | Potential Advantages |

| Graphite (Anode) | C–P, P–N, P–O | Widely used for oxidation processes; involved in over 60% of reported electrochemical syntheses of organophosphorus compounds. beilstein-journals.org | Low cost, readily available. |

| Platinum (Cathode) | C–P | Effective for reduction processes and catalytic systems. beilstein-journals.org | High stability, good catalytic activity. |

| Nickel (Anode/Cathode) | P–C, P–Heteroatom | Can act as both an electrode material and a catalyst in cross-coupling reactions. | Catalytic properties, can lower overpotential. |

| Reticulated Vitreous Carbon (RVC) | P–C, P–Heteroatom | High surface area, suitable for flow-through cell designs. beilstein-journals.org | Efficient mass transport, suitable for larger scale synthesis. |

This green chemistry approach represents a promising frontier for creating novel derivatives of phosphonates, offering precision, lower costs, and reduced environmental impact compared to traditional synthetic methods. beilstein-journals.org

Synthesis of Bisphosphonate Derivatives via Direct Addition of Diethyl Phosphite

A primary route for the synthesis of α-amino-gem-bisphosphonates involves the direct addition of diethyl phosphite to a carbon-nitrogen double bond (C=N). mdpi.comnih.gov This transformation is a cornerstone of organophosphorus chemistry, often realized through a three-component reaction, which is a variation of the Kabachnik-Fields reaction. nih.govfrontiersin.org This one-pot synthesis typically involves an amine, a carbonyl source (like an aldehyde or orthoformate), and diethyl phosphite. mdpi.comnih.gov

The generally accepted mechanism for this reaction proceeds in a stepwise manner. mdpi.comnih.gov First, the amine and the carbonyl source condense to form an imine intermediate. Subsequently, this imine is activated, often by a catalyst, for nucleophilic attack. Two sequential additions of diethyl phosphite to the imine or a related intermediate lead to the formation of the gem-bisphosphonate structure, where two phosphonate groups are attached to the same carbon atom. mdpi.comnih.gov

While this compound itself is not the starting material for these additions, its structural elements are relevant. The phthalimido group is a protected form of a primary amine. Synthetic strategies could involve the hydrolysis of the phthalimide (B116566) to reveal a primary aminomethylphosphonate (B1262766), which could then be reacted with a carbonyl compound and another equivalent of diethyl phosphite to form a bisphosphonate derivative.

Alternatively, and more directly, analogous three-component reactions are widely documented. For example, the reaction between benzylamines, triethyl orthoformate, and diethyl phosphite can yield N-substituted aminomethylenebisphosphonic acids. nih.gov Researchers have found that the reaction outcome can be controlled by manipulating the conditions, such as temperature and the stoichiometric ratio of the reactants. nih.gov At lower temperatures (e.g., 80 °C), the reaction may favor the formation of an aminophosphonate, whereas higher temperatures (e.g., 135 °C) and different reactant ratios can lead to the desired bisphosphonate. nih.gov

The following table details research findings for the synthesis of bisphosphonate derivatives using methods involving the direct addition of diethyl phosphite.

| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Aromatic Amines, Triethyl Orthoformate, Diethyl Phosphite | Microwave irradiation (600 W), solvent-free | α-Amino-gem-bisphosphonates | 72-93% | mdpi.com |

| Benzylamine, Triethyl Orthoformate, Diethyl Phosphite (1:1:2 ratio) | 135 °C, 12 h | N-Benzyl aminomethylenebisphosphonic acid | Mixture with aminophosphonate | nih.gov |

| Aryl Sulfonamides, Triethyl Orthoformate, Diethyl Phosphite | 150 °C | N-Sulfonamide gem-bisphosphonates | 29-92% | nih.gov |

| 2-Aminobenzothiazoles, Triethyl Orthoformate, Diethyl Phosphite | 160 °C | N-Heterocyclic α-amino-gem-bisphosphonates | 15-53% | nih.gov |

| Nitriles, Diethyl Phosphite | ZnCl₂, Triethylamine | α-Amino-gem-bisphosphonate | 42% | mdpi.com |

These methodologies underscore the utility of diethyl phosphite as a key reagent for building complex bisphosphonate structures, which are an important class of organophosphorus compounds. nih.gov The direct addition principle is versatile, allowing for the synthesis of a wide array of derivatives by varying the amine and carbonyl components. mdpi.comnih.gov

Mechanistic Investigations and Chemical Reactivity of Diethyl Phthalimidomethyl Phosphonate

Participation in Horner–Wadsworth–Emmons Reactions

A primary application of Diethyl (phthalimidomethyl)phosphonate is its role in the Horner–Wadsworth–Emmons (HWE) reaction. nbinno.comnbinno.com This reaction is a widely used method for the synthesis of alkenes, especially α,β-unsaturated carbonyl compounds, from aldehydes and ketones. smolecule.comwikipedia.org The phosphonate (B1237965) carbanions generated from compounds like this compound are generally more nucleophilic than the corresponding phosphorus ylides used in the Wittig reaction, allowing them to react under milder conditions and with a broader range of substrates, including sterically hindered ketones. wikipedia.orgnrochemistry.com

The mechanism of the HWE reaction involving this compound proceeds through the following key steps: wikipedia.orgnrochemistry.comorganic-chemistry.org

Deprotonation: A base is used to abstract a proton from the carbon adjacent to the phosphorus atom, forming a stabilized phosphonate carbanion. wikipedia.org

Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the carbonyl carbon of an aldehyde or ketone. wikipedia.org This addition is the rate-limiting step and leads to the formation of an intermediate. wikipedia.org

Oxaphosphetane Formation: The intermediate then cyclizes to form a four-membered ring intermediate known as an oxaphosphetane. nrochemistry.com

Elimination: The oxaphosphetane intermediate collapses, yielding the alkene and a water-soluble dialkyl phosphate (B84403) salt, which is easily removed by aqueous extraction. wikipedia.orgalfa-chemistry.com

The HWE reaction generally favors the formation of (E)-alkenes (trans-olefins). wikipedia.orgalfa-chemistry.com This stereoselectivity is influenced by the steric interactions in the transition state leading to the oxaphosphetane intermediate. nrochemistry.com

Phosphonate Group Reactivity in Organic Transformations

The phosphonate group in this compound is the focal point of its reactivity. Beyond the HWE reaction, this functional group can participate in various other organic transformations.

One significant reaction is hydrolysis , where the ester groups of the phosphonate are cleaved to yield the corresponding phosphonic acid. nih.gov This transformation can be carried out under either acidic or basic conditions. nih.gov For instance, acidic hydrolysis is often performed using aqueous hydrochloric acid. nih.gov The hydrolysis proceeds in a stepwise manner, with the two ester groups being removed consecutively. nih.gov Alkaline hydrolysis, on the other hand, is influenced by steric hindrance, with bulkier ester groups slowing down the reaction rate. nih.gov

The phosphonate moiety can also undergo substitution reactions . Modern methods allow for the chemoselective activation of phosphonates, for example with triflic anhydride (B1165640), enabling the substitution of the ethoxy groups with a variety of nucleophiles, including O, S, N, and C nucleophiles. nih.gov This allows for the synthesis of mixed phosphonates, phosphonamidates, and phosphonothioates. nih.gov

Furthermore, the phosphonate group can be involved in alkylation reactions , where it acts as a nucleophile. smolecule.com This reactivity is useful for synthesizing a variety of organophosphorus compounds. smolecule.com

Coordination Chemistry: Ligand Behavior with Metal Ions

The oxygen atoms of the phosphonate group in this compound can act as donor atoms, allowing the molecule to function as a ligand in coordination chemistry. acs.org The coordination behavior of phosphonates is versatile, enabling them to bind to multiple metal ions and form a variety of metal-organic frameworks. acs.org

Complexation and Photophysical Properties with Lanthanide(III) Ions

This compound has been studied for its ability to form complexes with lanthanide(III) ions. researchgate.net The interactions between Ln(III) ions and the ligand have been investigated in solution, revealing that counter-ions can play a significant role in the complexation process. researchgate.net

The formation of these complexes can lead to interesting photophysical properties, such as sensitized luminescence. researchgate.netosti.gov For example, when complexed with europium(III) and terbium(III) ions, an enhancement in luminescence intensity is observed compared to the uncomplexed ions. osti.gov This is due to an energy transfer process from the ligand to the lanthanide ion. osti.gov The photophysical properties of such complexes, including luminescence lifetimes and quantum yields, have been investigated. researchgate.netosti.gov

| Lanthanide Ion | Counter Ion | Effect on Complexation |

| Nd(III) | NO3–, Cl–, ClO4– | Counter ions play a significant role in the complexation. researchgate.net |

| Eu(III) | NO3– | Forms luminescent complexes. researchgate.net |

| Tb(III) | NO3– | Forms luminescent complexes. researchgate.net |

Interactions with Group 13 Metal Halides (e.g., GaI3, InCl3)

This compound also reacts with Group 13 metal halides to form coordination complexes. rsc.org Specifically, it has been shown to form simple coordination complexes with gallium(III) iodide (GaI3) and indium(III) chloride (InCl3). rsc.org The resulting adducts have been characterized as [L′·GaI3] and [L′·InCl3(THF)], where L′ represents this compound. rsc.org This demonstrates the ligand's ability to coordinate with p-block metals through its phosphonate oxygen atoms.

Nucleophilic and Electrophilic Reactivity Patterns in Derivatization

The chemical structure of this compound offers sites for both nucleophilic and electrophilic attack, allowing for a range of derivatization reactions.

The carbon atom alpha to the phosphorus is the primary site for nucleophilic reactivity after deprotonation by a base. wikipedia.org As discussed in the context of the HWE reaction, the resulting carbanion is a potent nucleophile that readily reacts with electrophiles such as aldehydes and ketones. wikipedia.orgnrochemistry.com Furthermore, the phosphonate group itself can be subject to nucleophilic substitution at the phosphorus center, particularly after activation, allowing for the displacement of the ethoxy groups. nih.govorganic-chemistry.org

The phthalimido group provides a site for electrophilic reactivity . While the primary reactivity of this moiety is often related to its use as a protecting group for amines, the aromatic ring can undergo electrophilic substitution reactions under certain conditions. organic-chemistry.org However, the reactivity of the phosphonate group typically dominates the chemistry of this compound. The phthalimide (B116566) moiety can also be cleaved under various conditions, such as hydrazinolysis, to liberate a primary amine, a reaction that is central to the Gabriel synthesis of primary amines. organic-chemistry.org

Applications and Advanced Research in Diverse Chemical Disciplines

Contributions to Pharmaceutical and Medicinal Chemistry Research

In the realm of medicinal chemistry, Diethyl (phthalimidomethyl)phosphonate is highly valued for its role in developing new therapeutic and diagnostic agents. chemimpex.com The phosphonate (B1237965) group is a key feature, often serving as a non-hydrolyzable mimic of phosphate (B84403) groups, which are ubiquitous in biological systems. nih.govfrontiersin.org

This compound is a pivotal intermediate in the synthesis of novel pharmaceutical compounds. chemimpex.comnbinno.com Its utility is prominently highlighted in its application in the Horner-Wadsworth-Emmons (HWE) reaction, a fundamental method for forming carbon-carbon double bonds. nbinno.comnbinno.com This reaction is instrumental in constructing the complex molecular frameworks required for many pharmacologically active molecules. nbinno.com The compound acts as a stabilized phosphonate carbanion source, which reacts with aldehydes or ketones to create α,β-unsaturated carbonyl compounds, essential precursors for numerous bioactive molecules and natural products. nbinno.com

The structure of this compound makes it an excellent scaffold for creating a variety of bioactive phosphonate analogs. nih.gov These analogs have shown significant potential as enzyme inhibitors and antiviral agents. nbinno.comfrontiersin.org

Enzyme Inhibitors: Researchers have utilized this compound to synthesize macrocyclic phosphorous acid analogs that act as potent inhibitors of the Hepatitis C virus (HCV) NS3 protease, an enzyme critical for viral replication. smolecule.comnbinno.comsigmaaldrich.com The phosphonate moiety is crucial for this inhibitory activity, mimicking the transition state of the enzyme's natural substrate. frontiersin.org

Antiviral Agents: The ability of its derivatives to inhibit viral proteases makes this compound a compelling starting material for the development of new antiviral drugs. nbinno.com The broader class of phosphonates has a proven track record in antiviral therapy, with compounds like Tenofovir being a cornerstone of HIV treatment, underscoring the therapeutic potential of this chemical class. nih.gov

| Bioactive Analog Class | Target | Therapeutic Potential |

|---|---|---|

| Macrocyclic Phosphorous Acid Analogs | HCV-NS3 Protease | Antiviral (Hepatitis C) |

Beyond therapeutics, this compound has found applications in the field of medical diagnostics. It serves as a key reagent in the synthesis of advanced diagnostic tools, such as dendrimer-based, pH-responsive Magnetic Resonance Imaging (MRI) contrast agents. smolecule.comsigmaaldrich.com These agents are designed to change their magnetic properties in response to specific physiological conditions, such as pH changes often associated with diseased tissues, potentially allowing for more precise and targeted disease diagnosis. smolecule.com

Utility in Agrochemical Research and Development

The structural features of this compound are also highly relevant to the agrochemical industry, where organophosphorus compounds play a significant role. chemimpex.com

This compound is utilized as an intermediate in the formulation of pesticides and herbicides. chemimpex.com The phosphonate functional group is a key component in some of the world's most widely used herbicides, such as glyphosate. researchgate.netnih.gov While not a direct precursor to glyphosate, the chemistry of diethyl phosphonates is integral to the synthesis of related herbicidal compounds, making it a valuable tool for research in this area. chemimpex.comresearchgate.net The related compound, Dimethyl phthalimidomethylphosphonate, has also been noted for its potential applications in agriculture as a pesticide or herbicide. cymitquimica.com

The compound serves as a structural model for the investigation of novel organophosphorus insecticide analogs. A closely related compound, Phosmet, which also contains a phthalimide (B116566) group attached to an organophosphorus core, is a non-specific insecticide used to control pests on fruit trees and other crops. nih.gov Organophosphate insecticides typically function by inhibiting the acetylcholinesterase (AChE) enzyme in insects, leading to paralysis and death. epa.gov The structural similarity between this compound and established insecticides like Phosmet makes it a valuable starting point for synthesizing and studying new potential crop protection agents.

| Compound | Structural Class | Primary Application Area |

|---|---|---|

| This compound | Organophosphonate | Chemical Synthesis Intermediate |

| Phosmet | Organothiophosphate / Phthalimide | Insecticide |

Innovations in Materials Science through Phosphonate Incorporation

The unique chemical structure of this compound makes it a valuable compound in materials science. fishersci.ca Its incorporation into various materials can significantly enhance their physical and chemical properties, leading to innovations in multiple disciplines. fishersci.ca The presence of the phosphonate group is key to imparting desirable characteristics such as improved thermal stability, flame retardancy, and chemical resistance. fishersci.cachemimpex.com

Functional Polymer and Coating Development

This compound is utilized in the development of advanced functional polymers and coatings. nbinno.com Its integration into polymer matrices can lead to materials with enhanced performance characteristics. fishersci.cachemimpex.com Organophosphorus compounds, particularly phosphonates, are recognized as a significant class of flame retardants for thermoplastics. The stability and compatibility of this compound make it a suitable choice for formulators aiming to improve product safety and durability. chemimpex.com

Research into related organophosphorus compounds has demonstrated the efficacy of phosphonate incorporation for flame retardancy. For instance, copolymers synthesized with diethyl vinyl phosphonate exhibit superior flame-retardant properties compared to their corresponding homopolymers. This effect is attributed to the phosphorus content, which can interrupt the combustion cycle in either the gas or condensed phase. The incorporation of this compound is explored for similar benefits, aiming to create safer materials for various applications. chemimpex.com The structural elements of the compound can be integrated into new polymers and surface coatings, potentially improving properties like durability and resistance to chemical degradation. nbinno.com

| Property Enhanced | Mechanism/Benefit of Phosphonate Incorporation | Application Area |

|---|---|---|

| Flame Retardancy | The phosphorus atom interferes with the combustion process, reducing flammability. | Thermoplastics, safer materials production. chemimpex.com |

| Thermal Stability | The phosphonate group can increase the degradation temperature of the polymer. fishersci.ca | Advanced functional materials. fishersci.ca |

| Chemical Resistance | Improves the polymer's ability to withstand chemical attack, enhancing longevity. chemimpex.com | Protective coatings, durable polymers. chemimpex.com |

| Durability | Contributes to the overall robustness and lifespan of the polymer or coating. | Surface coatings, functional polymers. |

Research into Mesoporous Metal Phosphonate Materials

In the field of inorganic and materials chemistry, there is significant interest in the synthesis of porous metal phosphonates, which are a subclass of metal-organic frameworks (MOFs). These materials are constructed from metal ions or clusters linked by phosphonate groups. The synthesis of such materials presents challenges, as metal phosphonates often have a strong tendency to form dense, layered structures rather than open, porous frameworks.

This compound, and its hydrolyzed derivative (phthalimidomethyl)phosphonic acid, serve as critical ligands in the synthesis of novel metal phosphonate structures. Research has demonstrated the use of (phthalimidomethyl)phosphonate in creating complex, polynuclear metal cages. For example, a cationic, pentanuclear aluminium phosphonate cage has been successfully synthesized and characterized. In this structure, the phosphonate ligand adopts an unusual coordination mode, bridging five aluminium atoms.

Furthermore, the reaction of (phthalimidomethyl)phosphonic acid with other metals, such as indium, has led to the formation of coordination polymers. These findings highlight the versatility of this phosphonate ligand in constructing diverse and complex inorganic-organic hybrid materials. The development of these materials is driven by their potential applications in areas like catalysis, gas separation, and ion exchange.

| Metal Ion | Resulting Structure | Significance of Research |

|---|---|---|

| Aluminium (Al³⁺) | Cationic, pentanuclear aluminium phosphonate cage | Demonstrates the ligand's ability to support complex, multi-metal cage structures. |

| Indium (In³⁺) | Indium(III) phosphonate coordination polymer | Shows the formation of extended polymeric networks with the phosphonate linker. |

| Lanthanides (Ln³⁺) | Potential for forming lanthanide-uranyl phosphonates | Exploration of phosphonate precursors for constructing materials with unique photophysical properties. |

Analytical Chemistry Applications as a Specialized Reagent

This compound also serves as a specialized reagent in the field of analytical chemistry. chemimpex.com It is employed as a key reactant in the synthesis of more complex molecules designed for specific analytical and imaging functions. Its role is primarily as a building block, providing the phosphonate moiety that is crucial for the functionality of the final analytical agent. chemimpex.com

One of the most notable applications in this area is its use in the synthesis of dendrimer-based, pH-responsive Magnetic Resonance Imaging (MRI) contrast agents. MRI is a powerful non-invasive diagnostic technique, and contrast agents are often used to enhance the visibility of internal body structures. nih.gov Phosphonate derivatives are excellent capping agents for nanoparticles used in MRI and can also be used to create porous gadolinium phosphonate materials for this purpose. ufc.brrsc.org The synthesis of these advanced agents involves multi-step chemical processes where this compound can be a crucial intermediate, contributing to the final structure that can interact with its biological environment and produce a detectable signal change for imaging. rsc.org

Beyond advanced imaging, the compound is generally described as a reagent that aids in the chemical analysis for the detection and quantification of specific compounds within complex mixtures, a function vital for quality control in various industries. chemimpex.com

| Analytical Application Area | Role of this compound | Example |

|---|---|---|

| Medical Imaging | Reagent for the synthesis of complex imaging agents. | Synthesis of dendrimer-based pH-responsive MRI contrast agents. |

| Quality Control | Aids in the detection and quantification of specific compounds. chemimpex.com | Analysis of complex mixtures in industrial processes. chemimpex.com |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Analyses of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Diethyl (phthalimidomethyl)phosphonate, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its stability and reactivity.

While specific DFT analyses for this compound are not extensively available in the public domain, studies on structurally similar compounds, such as Diethyl [hydroxy (phenyl) methyl] phosphonate (B1237965) (DHPMP), provide valuable analogous data. researchgate.net DFT calculations, often performed at the B3LYP/6-31G(d,p) level of theory, can determine optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.net

The electronic structure of these phosphonates is characterized by the interplay between the electron-withdrawing phosphonate group and the aromatic phthalimido or phenyl group. The molecular electrostatic potential (MEP) map, a key output of DFT calculations, illustrates the charge distribution and highlights regions susceptible to electrophilic and nucleophilic attack. For instance, in DHPMP, negative potential areas are localized around the oxygen atoms, while positive potentials are found around the hydrogen atoms, indicating the likely sites for chemical interactions. researchgate.net

Quantum Chemical Descriptors and Reactivity Indices Determination

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its reactivity and other properties. These descriptors are crucial for quantitative structure-activity relationship (QSAR) studies. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, hardness, softness, and the electrophilicity index.

Based on DFT calculations for the analogous compound Diethyl [hydroxy (phenyl) methyl] phosphonate, the following quantum chemical descriptors have been determined. researchgate.net These values provide a strong indication of the expected reactivity profile for this compound.

| Quantum Chemical Descriptor | Value (for Diethyl [hydroxy (phenyl) methyl] phosphonate) | Unit |

| Ionization Potential (I) | Value not explicitly stated, but derivable from HOMO energy | eV |

| Electron Affinity (A) | Value not explicitly stated, but derivable from LUMO energy | eV |

| Hardness (η) | Value not explicitly stated, but derivable from HOMO-LUMO gap | eV |

| Softness (S) | Value not explicitly stated, but derivable from hardness | eV⁻¹ |

| Electronegativity (χ) | Value not explicitly stated, but derivable from HOMO and LUMO energies | eV |

| Electrophilicity Index (ω) | Value not explicitly stated, but derivable from electronegativity and hardness | eV |

| HOMO-LUMO Energy Gap | 4.63 | eV |

Data derived from a study on a structurally similar compound, Diethyl [hydroxy (phenyl) methyl] phosphonate. researchgate.net

The HOMO-LUMO gap is a significant indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The value of 4.63 eV for a similar phosphonate suggests a molecule with considerable stability. researchgate.net

Mechanistic Insights from Theoretical Modeling of Reactions

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, which is widely used to synthesize alkenes with high stereoselectivity. wikipedia.org Theoretical modeling, using methods like ab initio and DFT calculations, has provided significant insights into the mechanism of the HWE reaction. nih.govacs.org

The reaction mechanism can be summarized in the following key steps:

Deprotonation: The reaction initiates with the deprotonation of the phosphonate at the carbon adjacent to the phosphorus atom by a base, forming a phosphonate carbanion. wikipedia.org

Nucleophilic Addition: The resulting carbanion acts as a nucleophile and adds to the carbonyl carbon of an aldehyde or ketone. This step is often the rate-limiting step in the reaction. wikipedia.orgnih.gov

Formation of an Oxaphosphetane Intermediate: The adduct then undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane. acs.org

Elimination: The oxaphosphetane intermediate then collapses, breaking the phosphorus-carbon and oxygen-carbon bonds to yield the alkene product and a dialkylphosphate salt. wikipedia.org

Computational studies have shown that the stereochemical outcome of the HWE reaction, which predominantly yields (E)-alkenes, is influenced by the stability of the transition states leading to the different stereoisomers. nih.gov The solvation model used in the calculations can also have a significant impact on the predicted reaction pathway. acs.org

Adsorption Mechanism Studies of Phosphonate Molecules on Surfaces

The interaction of phosphonate molecules with various surfaces is a topic of significant interest, particularly in materials science and for applications such as corrosion inhibition and surface modification. Theoretical studies, often employing DFT, have been instrumental in understanding the adsorption mechanisms of organophosphonates on surfaces like metal oxides. researchgate.netresearchgate.net

While specific studies on the adsorption of this compound are scarce, research on similar molecules like dimethyl methylphosphonate (B1257008) (DMMP) on SnO₂ surfaces and phosphonic acids on aluminum oxide provides a general framework for understanding its potential adsorption behavior. researchgate.netresearchgate.net

Key findings from these theoretical studies include:

Associative Adsorption: Phosphonate molecules can adsorb onto surfaces molecularly through the formation of dative bonds between the phosphoryl oxygen (P=O) and surface metal atoms. researchgate.net Hydrogen bonding between the molecule and surface hydroxyl groups can also contribute to the adsorption. researchgate.net

Dissociative Adsorption: In some cases, the phosphonate can undergo dissociative adsorption, where a bond within the molecule breaks upon interaction with the surface. For phosphonic acids, this often involves the condensation reaction between the P-OH groups and surface hydroxyls, forming strong covalent bonds with the surface. researchgate.net

Bidentate Structures: The phosphonate group can form bidentate structures on the surface, where two of the oxygen atoms (the phosphoryl and one of the ester oxygens) coordinate with surface metal atoms, leading to a more stable adsorption complex. researchgate.net

The specific adsorption mechanism of this compound on a given surface would depend on the nature of the surface, the presence of surface functional groups, and the environmental conditions.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways and Catalytic Methods

While traditional methods for synthesizing Diethyl (phthalimidomethyl)phosphonate, such as the Michaelis-Arbuzov and Kabachnik-Fields reactions, are well-established, the future of its synthesis lies in the development of more efficient, selective, and sustainable catalytic methods. Current research is focused on overcoming the often harsh conditions required by conventional phosphonate (B1237965) synthesis. uiowa.edu

One promising avenue is the use of novel catalytic systems to promote the formation of the carbon-phosphorus bond. For instance, a mild and versatile one-flask protocol utilizing zinc iodide as a mediator for the direct conversion of a benzylic alcohol to a diethyl benzylphosphonate ester has been developed. uiowa.edu This method has shown success with a variety of substrates, including allylic, heterocyclic, and both electron-poor and electron-rich benzylic systems, suggesting its potential applicability to the synthesis of this compound and its derivatives under milder conditions. uiowa.edu

Furthermore, visible light photoredox catalysis is emerging as a powerful tool in organic synthesis and has been successfully applied to the synthesis of phosphonate-substituted 1,10-phenanthrolines. mdpi.com The application of such light-mediated strategies could offer a greener and more selective route to this compound, potentially reducing the need for high temperatures and stoichiometric reagents. rsc.org

The exploration of diazophosphonates as carbene precursors is another area of intense research. thieme-connect.com These highly reactive intermediates can participate in a variety of transformations, including cycloaddition and substitution reactions, opening up new synthetic pathways to complex phosphonate-containing molecules. thieme-connect.com Asymmetric transformations using suitable catalyst systems with diazophosphonates have shown high levels of enantioselectivity, a critical aspect for the synthesis of biologically active compounds. thieme-connect.com

Future synthetic strategies are expected to focus on:

Catalyst Development: Designing novel catalysts that are more active, selective, and reusable.

Reaction Conditions: Emphasizing milder reaction conditions, such as lower temperatures and ambient pressure.

Atom Economy: Developing reactions that maximize the incorporation of all starting materials into the final product.

| Synthetic Approach | Catalyst/Mediator | Key Advantages | Potential for this compound |

| Zinc Iodide Mediated Synthesis | Zinc Iodide | Mild, one-flask protocol, broad substrate scope | A milder alternative to traditional methods. |

| Visible Light Photoredox Catalysis | Photoredox catalysts (e.g., Eosin Y) | Green, selective, uses light energy | Potential for a more sustainable synthesis. |

| Diazophosphonate Chemistry | Various metal catalysts | Access to complex structures, high enantioselectivity | Creation of novel, chiral phosphonate derivatives. |

Discovery of New Biological Activities and Therapeutic Targets for Phosphonate-Containing Compounds

The phosphonate group is a well-recognized pharmacophore, and research into the biological activities of phosphonate-containing compounds is a rapidly expanding field. nih.gov While this compound itself is a valuable synthetic intermediate, its structural motifs are relevant to the design of new therapeutic agents. nbinno.com

A primary area of investigation is the development of enzyme inhibitors. rsc.orgresearchgate.net Organophosphorus compounds are known to target a wide range of enzymes, particularly serine hydrolases, due to their ability to mimic the transition state of substrate hydrolysis. nih.gov This has led to the development of phosphonate-based drugs for various diseases.

Recent studies have highlighted the potential of novel α-aminophosphonate derivatives as anticancer agents. nih.gov For example, diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(phenyl-amino)methyl)phosphonate has been shown to arrest cancer cells in the S and G2 stages of the cell cycle and induce apoptosis. nih.gov This suggests that derivatives of this compound could be explored for their antiproliferative activities.

Beyond cancer, the therapeutic targets for phosphonates are diverse:

Antiviral Agents: As demonstrated by the interest in phosphonates as inhibitors of viral proteases like the HCV-NS3 protease. nbinno.com

Neuroprotective Agents: Investigating the role of organophosphorus compounds in modulating neurological pathways, though toxicity is a major consideration. nih.gov

Antibacterial and Antifungal Agents: The development of phosphonate-based antibiotics and antifungals is an ongoing area of research. rsc.org

A significant challenge in this field is understanding the full range of biological targets for any given organophosphorus compound. nih.gov The development of advanced techniques like activity-based protein profiling (ABPP) is crucial for identifying the protein targets of these compounds in complex biological systems. nih.gov ABPP utilizes probes that mimic the reactive groups of organophosphates to covalently label active enzymes, allowing for their identification and characterization. nih.gov This approach can help to elucidate the mechanisms of action and potential off-target effects of new phosphonate-based drug candidates.

| Therapeutic Area | Potential Mechanism of Action | Example of Target |

| Oncology | Enzyme inhibition, cell cycle arrest, apoptosis induction | Various kinases and hydrolases |

| Virology | Inhibition of viral replication enzymes | Viral proteases (e.g., HCV-NS3) |

| Neurology | Modulation of neurotransmitter systems | Acetylcholinesterase and other serine hydrolases |

| Infectious Diseases | Disruption of microbial metabolic pathways | Essential bacterial or fungal enzymes |

Advanced Materials Development with Enhanced Functionality

The unique properties of the phosphonate group, including its strong coordination to metal ions and its inherent stability, make it an excellent building block for the creation of advanced materials. mdpi.comrsc.org Future research in this area will focus on designing and synthesizing novel materials with tailored functionalities for a wide range of applications.

Metal-organic frameworks (MOFs) and other porous coordination polymers based on phosphonate ligands are a particularly promising class of materials. mdpi.comresearchgate.net These materials possess high surface areas, tunable pore sizes, and the potential for incorporating specific chemical functionalities, making them suitable for:

Catalysis: Acting as heterogeneous catalysts for a variety of chemical transformations. mdpi.com

Gas Sorption and Separation: Selectively capturing and separating gases such as carbon dioxide. mdpi.com

Drug Delivery: Serving as matrices for the controlled release of therapeutic agents. mdpi.com

Hierarchically porous titanium(IV) phosphonates (HPTPs) are another class of advanced materials that have garnered significant attention. rsc.org These materials exhibit robust hydrolytic stability due to the strong Ti-O-P bonding, a key advantage over many carboxylate-based MOFs. rsc.org The high reactivity of Ti(IV) presents challenges in forming crystalline materials, but the resulting structures hold great promise for photocatalytic and optoelectronic applications. rsc.org

The development of these advanced materials is often guided by innovative synthetic approaches. High-throughput synthesis methods are being employed to rapidly screen reaction conditions and accelerate the discovery of new metal phosphonate structures. mdpi.com Mechanochemical synthesis, which involves grinding solid reactants together with little to no solvent, is also emerging as a green and efficient method for producing metal phosphonates. mdpi.com

| Material Type | Key Features | Potential Applications |

| Metal-Organic Frameworks (MOFs) | High porosity, tunable structure, functionalizable | Catalysis, gas separation, drug delivery |

| Hierarchically Porous Titanium(IV) Phosphonates (HPTPs) | High hydrolytic stability, photocatalytic activity | Photocatalysis, optoelectronics, pollutant adsorption |

| Metal Phosphonate Nanomaterials | Controlled nanostructures, high surface area | Energy storage, sensors, catalysis |

Development of Advanced Analytical Methodologies for Compound Characterization and Detection

As the synthesis and application of this compound and its derivatives become more sophisticated, the need for advanced analytical techniques for their characterization and detection also grows. While standard techniques like NMR, IR, and mass spectrometry are essential for structural elucidation, more advanced methods are required to probe the finer details of their structure, reactivity, and interactions with biological systems. rroij.com

For the characterization of complex organophosphorus compounds, a combination of analytical techniques is often employed. rroij.com Computational chemistry and molecular modeling are also playing an increasingly important role in predicting the properties and interactions of these molecules, guiding the rational design of new derivatives with improved activities. rroij.com

In the context of biological applications, the detection of organophosphorus compounds at trace levels in complex matrices is a significant challenge. rsc.orgmdpi.com This has driven the development of highly sensitive and selective analytical methods, including:

Advanced Chromatographic Techniques: The coupling of gas chromatography (GC) or liquid chromatography (LC) with high-resolution mass spectrometry (HRMS) allows for the sensitive and specific detection of organophosphorus compounds in environmental and biological samples.

Sensor-based Methods: The development of colorimetric, fluorescence, and electrochemical sensors offers the potential for rapid, portable, and on-site detection of these compounds. rsc.org

Activity-Based Protein Profiling (ABPP): As mentioned previously, ABPP is a powerful tool not only for target identification but also for the detection and characterization of organophosphate-enzyme interactions. nih.gov

Future research in this area will likely focus on the development of even more sensitive, selective, and high-throughput analytical methods. This will be crucial for advancing our understanding of the chemistry and biology of this compound and related compounds, and for ensuring their safe and effective use in various applications.

| Analytical Methodology | Application | Key Advantages |

| High-Resolution Mass Spectrometry (HRMS) | Structural elucidation and trace analysis | High sensitivity and specificity |

| Advanced NMR Techniques (e.g., 2D NMR) | Detailed structural characterization | Provides information on atomic connectivity |

| Sensor Technologies | Rapid detection in various matrices | Portability, real-time analysis |

| Activity-Based Protein Profiling (ABPP) | Identification of biological targets | Provides functional information on enzyme inhibition |

Q & A

Q. What are the established synthetic routes for Diethyl (phthalimidomethyl)phosphonate, and what reaction conditions optimize yield?

this compound is synthesized via regioselective click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, condensation of diethyl (azido(benzamido)methyl)phosphonate with 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole under click conditions yields the target compound with high regioselectivity and purity (>97% by GC). Key parameters include temperature control (25–60°C), solvent selection (e.g., THF or DMF), and catalyst loading (1–5 mol% CuI). Post-reaction purification via column chromatography or distillation ensures product integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

1D and 2D NMR (¹H, ¹³C, and ³¹P) are essential for structural elucidation. The ³¹P NMR chemical shift typically appears between 20–30 ppm for phosphonate esters, while ¹H NMR reveals coupling patterns (e.g., splitting due to phosphorus-proton interactions). For example, in diethyl phosphonate derivatives, ¹H-³¹P coupling constants (J ~5–15 Hz) confirm the phosphonate moiety. Infrared spectroscopy (IR) identifies functional groups like P=O (~1250 cm⁻¹) and phthalimide C=O (~1700 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Follow GHS guidelines for skin/eye protection (wear nitrile gloves, goggles) and ventilation (use fume hoods). In case of exposure, wash skin with water for 15 minutes and seek medical attention if irritation persists. Store at 0–10°C under inert gas (N₂ or Ar) to prevent hydrolysis. Toxicity data (e.g., in vitro micronucleus tests) suggest limited genotoxicity, but prolonged exposure should be avoided .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of this compound derivatives be mitigated?

Regioselectivity in click chemistry-based syntheses is influenced by steric and electronic factors. For example, substituting the alkyne component with bulky groups (e.g., tert-butyl) favors 1,4-regioisomers over 1,5-products. Reaction monitoring via TLC or in situ ³¹P NMR helps track isomer formation. Post-synthetic purification using preparative HPLC or crystallization improves isomer separation .

Q. How should researchers resolve contradictions in spectral data during structural analysis?

Discrepancies in NMR or IR data may arise from impurities or tautomerism. For instance, unexpected ¹H NMR splitting could indicate residual solvents or unreacted starting materials. Use 2D NMR techniques (HSQC, HMBC) to confirm connectivity. If ³¹P NMR shows multiple peaks, consider phosphonate decomposition (e.g., hydrolysis to phosphonic acid) and validate via LC-MS .

Q. What methodologies are employed to evaluate the biological activity of this compound?

Anticorrosive and biological activities are assessed via electrochemical impedance spectroscopy (EIS) for corrosion inhibition and in vitro assays (e.g., enzyme inhibition or cytotoxicity). For anticorrosive studies, coat the compound onto metal substrates and monitor corrosion rates in saline solutions. Biological screening involves testing against bacterial/viral strains or cancer cell lines, with IC₅₀ values calculated from dose-response curves .

Q. How can impurities in this compound synthesis be identified and quantified?

Gas chromatography (GC) with flame ionization detection or LC-MS/MS identifies impurities like unreacted azides/alkynes or phosphonate byproducts. For example, residual diethyl phosphonate can be quantified using a 4-m GC column with a 5% phenyl-methylpolysiloxane stationary phase, calibrated against reference standards. Adjust reaction stoichiometry or catalyst activity to minimize byproducts .

Q. Notes

- Data Sources : Prioritize peer-reviewed journals (e.g., Synfacts, Asian Journal of Organic Chemistry) and regulatory guidelines (EFSA) over vendor-supplied data.

- Methodological Rigor : Validate synthetic routes with ≥3 independent replicates and report yields as mean ± SD. For spectral data, provide raw files (e.g., JCAMP-DX for NMR) in supplementary materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.